Lithium;1-pyrimidin-4-ylcyclopropane-1-carboxylate
Description
Lithium;1-pyrimidin-4-ylcyclopropane-1-carboxylate is a chemical compound with the molecular formula C8H7LiN2O2 and a molecular weight of 170.1 g/mol . This compound is a lithium salt of 1-pyrimidin-4-ylcyclopropane-1-carboxylic acid, and it is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
lithium;1-pyrimidin-4-ylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.Li/c11-7(12)8(2-3-8)6-1-4-9-5-10-6;/h1,4-5H,2-3H2,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPAZKFBPKPLPL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1(C2=NC=NC=C2)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7LiN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;1-pyrimidin-4-ylcyclopropane-1-carboxylate typically involves the reaction of 1-pyrimidin-4-ylcyclopropane-1-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reactors, more efficient mixing, and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium;1-pyrimidin-4-ylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The lithium ion can be substituted with other cations, such as sodium or potassium.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Key Reactions
The compound can undergo various chemical reactions:
- Oxidation : Can yield corresponding oxides.
- Reduction : May produce alcohols or amines.
- Substitution : Lithium ions can be substituted with other cations such as sodium or potassium.
Chemistry
Lithium;1-pyrimidin-4-ylcyclopropane-1-carboxylate serves as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique structure allows it to act as a building block for more complex molecules, making it valuable for studying reaction mechanisms.
Biology
Research indicates potential biological activities, including antimicrobial and anticancer properties. Studies have demonstrated that the compound can inhibit the growth of various cancer cell lines and exhibit antibacterial activity against a range of microorganisms.
Case Study Example : A cytotoxicity assay revealed that this compound significantly affected the viability of specific cancer cell lines, suggesting its potential as a therapeutic agent.
Medicine
This compound is being investigated for its therapeutic effects on various diseases. Its mechanism of action involves modulating cellular processes through interactions with ion channels, enzymes, and signaling pathways, which may lead to new treatment options for conditions such as cancer and infections .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its distinct properties make it suitable for developing new materials with specific electronic or mechanical characteristics.
Data Table: Summary of Applications
| Field | Application | Potential Impact |
|---|---|---|
| Chemistry | Reagent for organic synthesis | Enables the creation of complex molecules |
| Biology | Antimicrobial and anticancer research | Potential new therapies for cancer and infections |
| Medicine | Therapeutic effects investigation | New drug candidates for various diseases |
| Industry | Production of specialty chemicals | Development of advanced materials |
Mechanism of Action
The mechanism of action of Lithium;1-pyrimidin-4-ylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various cellular processes by affecting ion channels, enzymes, and signaling pathways. This modulation can lead to changes in cellular function and activity, which can be harnessed for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Lithium;1-pyrimidin-4-ylcyclopropane-1-carboxylate include:
- Sodium;1-pyrimidin-4-ylcyclopropane-1-carboxylate
- Potassium;1-pyrimidin-4-ylcyclopropane-1-carboxylate
- Calcium;1-pyrimidin-4-ylcyclopropane-1-carboxylate
Uniqueness
This compound is unique due to the presence of the lithium ion, which imparts specific chemical and biological properties that are not observed with other cations. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
Lithium;1-pyrimidin-4-ylcyclopropane-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of 1-pyrimidin-4-ylcyclopropane-1-carboxylic acid with lithium bases such as lithium hydroxide or lithium carbonate. The synthesis typically occurs in organic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under inert conditions to prevent oxidation.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The lithium ion can modulate cellular processes by influencing ion channels, enzymes, and signaling pathways, which may lead to therapeutic effects in various diseases .
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes by obstructing substrate access at active sites, which is crucial for understanding its therapeutic potential.
- Receptor Binding: Interaction studies indicate that it can bind to various receptors, potentially influencing their activity and downstream signaling pathways.
Anticancer Properties
This compound has been investigated for its anticancer properties. Studies suggest it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, it has shown promise in inhibiting the growth of human cancer cell lines such as MCF-7 (breast adenocarcinoma) and K562 (chronic myeloid leukemia) cells .
Table 1: Anticancer Activity Against Human Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | TBD | Induction of apoptosis |
| K562 | TBD | Inhibition of proliferation |
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. These effects are significant in the context of diseases characterized by chronic inflammation, where modulation of inflammatory pathways could provide therapeutic benefits .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Anticancer Activity : A study evaluated the compound's effects on MCF-7 and K562 cells, demonstrating a reduction in cell viability at specific concentrations. The study highlighted its potential as a lead compound for further development in cancer therapy .
- Inflammation Model : In vitro assays were conducted to assess the anti-inflammatory effects of this compound. Results suggested a decrease in pro-inflammatory cytokine production, indicating its potential utility in treating inflammatory diseases.
Comparison with Similar Compounds
This compound shares structural similarities with other compounds, which may exhibit varying biological activities due to differences in their chemical structure.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Pyridin-4-yl)cyclopropanecarboxylic acid | Pyridine ring instead of pyrimidine | Anticancer |
| 1-(Pyridin-3-yl)cyclopropanecarboxylic acid | Different nitrogen position | Unknown |
| 1-(Pyrimidin-2-yl)cyclopropanecarboxylic acid | Different nitrogen position | Unknown |
Q & A
Basic: What synthetic methodologies are recommended for Lithium;1-pyrimidin-4-ylcyclopropane-1-carboxylate?
Answer:
The synthesis involves multi-step organic reactions, including cyclopropanation of pyrimidine derivatives followed by carboxylation and lithium salt formation. Key steps include:
- Cyclopropanation : Using transition-metal catalysts (e.g., palladium) to form the cyclopropane ring fused to pyrimidine .
- Carboxylation : Introducing the carboxylate group via nucleophilic substitution or CO₂ insertion under controlled pH .
- Lithiation : Reacting the carboxylate precursor with lithium hydroxide or carbonate to yield the final lithium salt .
Validation : Post-synthesis characterization via H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray diffraction (XRD) ensures structural fidelity .
Basic: How can researchers validate the electrochemical stability of this compound for lithium-ion battery applications?
Answer:
- Cyclic Voltammetry (CV) : Measure redox potentials and reversibility in a Li/Li half-cell configuration to assess stability under cycling .
- Impedance Spectroscopy : Evaluate ionic conductivity and interfacial resistance in composite electrodes .
- Accelerated Rate Calorimetry (ARC) : Test thermal stability under overcharge conditions to identify decomposition thresholds .
Reference : Compare results against computational predictions (e.g., DFT-derived decomposition pathways) .
Advanced: How do density functional theory (DFT) simulations optimize the electronic structure of this compound for energy storage?
Answer:
- Exchange-Correlation Functionals : Use the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) to model electron density gradients near the pyrimidinyl group, which influences Li binding affinity .
- Projector Augmented Wave (PAW) Method : Simulate core-electron interactions in the cyclopropane ring to predict strain effects on ionic mobility .
- High-Throughput Screening : Apply frameworks like the Materials Genome Project to screen derivatives for higher voltage or capacity by substituting pyrimidine with other heterocycles (e.g., triazine) .
Advanced: How to resolve discrepancies between computational predictions and experimental Li+^++ diffusion coefficients?
Answer:
- Methodological Cross-Validation : Compare DFT results (using hybrid functionals like HSE06) with ab initio molecular dynamics (AIMD) simulations to account for temperature-dependent lattice dynamics .
- Defect Analysis : Use STEM-EELS to detect lithium vacancy clusters in synthesized materials, which may explain lower experimental diffusion rates .
- Machine Learning : Train models on existing datasets (e.g., Materials Project) to identify overlooked variables, such as solvent interactions in the electrolyte .
Basic: What role does the pyrimidin-4-yl group play in the compound’s ionic conductivity?
Answer:
The pyrimidine ring acts as a π-conductive scaffold, enhancing electron delocalization and stabilizing Li coordination through nitrogen lone pairs. Experimental validation includes:
- X-ray Absorption Spectroscopy (XAS) : Probe Li binding sites on pyrimidine .
- Solid-State NMR : Measure Li chemical shifts to quantify ion mobility in the crystal lattice .
Advanced: How can researchers design experiments to probe the compound’s degradation mechanisms in aqueous electrolytes?
Answer:
- In Situ Raman Spectroscopy : Monitor real-time structural changes (e.g., cyclopropane ring opening) during electrochemical cycling .
- Post-Mortem XRD/TGA : Analyze cycled electrodes for phase segregation or lithium carbonate formation .
- Controlled Humidity Testing : Expose the compound to HO vapor to simulate hydrolysis pathways, validated via DFT-based transition-state modeling .
Basic: What spectroscopic techniques are critical for characterizing cyclopropane ring stability?
Answer:
- Vibrational Spectroscopy : IR/Raman peaks at 800–1000 cm confirm cyclopropane C-C bond integrity .
- XRD : Lattice parameter shifts indicate strain or ring distortion during lithiation .
- Mass Spectrometry : Detect fragmentation patterns (e.g., m/z 91 for cyclopropane cleavage) .
Advanced: How to address contradictory reports on the compound’s thermal stability in literature?
Answer:
- Methodological Audit : Compare heating rates and atmosphere (inert vs. oxidative) in DSC/TGA studies; slower heating rates (2°C/min) under argon reduce decomposition artifacts .
- Computational Replication : Simulate decomposition pathways using ab initio thermodynamics (e.g., VASP) to identify metastable intermediates not detected experimentally .
- Collaborative Benchmarking : Use standardized protocols (e.g., ISO 11358) across labs to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
